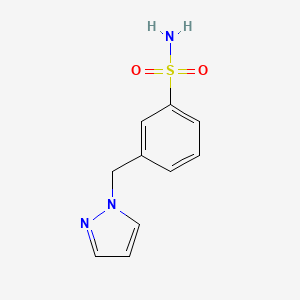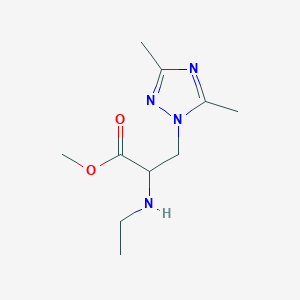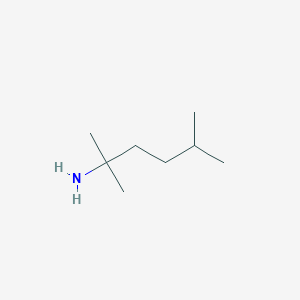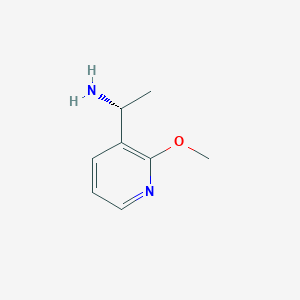
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the benzenesulfonamide moiety.
Reduction: Reduced forms of the compound, where the sulfonamide group may be converted to an amine.
Substitution: Substituted derivatives where the sulfonamide nitrogen is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antileishmanial and antimalarial activities, showing promise as a therapeutic agent against neglected tropical diseases
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with the pyrazole ring attached at a different position on the benzene ring.
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide: A methylated derivative of the compound.
Uniqueness
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Propiedades
| 1152976-54-9 | |
Fórmula molecular |
C10H11N3O2S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
3-(pyrazol-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H2,11,14,15) |
Clave InChI |
ULNYQBDIIHNTOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)CN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)

![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)

![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)


